Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
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Overview
Description
Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in various scientific fields. It is known for its role in biological processes and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pteridine ring, followed by the introduction of the formyl and amino groups. The final steps involve the coupling of the pteridine derivative with a benzoyl group and the addition of the pentanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biological studies, particularly in understanding metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects, including its role in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Shares a similar pteridine structure but differs in its functional groups and overall structure.
Leucovorin: Another compound with a pteridine ring, used in medical applications.
Methotrexate: A structurally related compound with significant therapeutic uses.
Uniqueness
Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C20H21N7Na2O7 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);;/q;2*+1/p-2 |
InChI Key |
UYANDEWGAVJQBE-UHFFFAOYSA-L |
Canonical SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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